molecular formula C24H30N2O4 B2689663 N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide CAS No. 851404-14-3

N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide

Cat. No.: B2689663
CAS No.: 851404-14-3
M. Wt: 410.514
InChI Key: DMVNIYJZQSZFSQ-UHFFFAOYSA-N
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Description

N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline derivative linked to an adamantane moiety, making it a subject of study for its chemical reactivity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide typically involves multi-step organic reactions. The initial step often includes the preparation of the quinoline derivative through a series of condensation and cyclization reactions. This is followed by the introduction of the adamantane moiety via nucleophilic substitution or amidation reactions. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring or the adamantane moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline or adamantane derivatives.

Scientific Research Applications

N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide has several scientific research applications:

    Chemistry: It is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: The compound’s interactions with biological molecules are of interest for understanding its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA or interact with enzymes, while the adamantane group may enhance its stability and bioavailability. The exact pathways and targets are still under investigation, but preliminary studies suggest it may modulate key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide: shares similarities with other quinoline derivatives and adamantane-based compounds.

    Quinoline derivatives: These compounds are known for their diverse biological activities, including antimalarial and anticancer properties.

    Adamantane derivatives: Known for their stability and use in antiviral drugs, such as amantadine.

Uniqueness

What sets this compound apart is the combination of the quinoline and adamantane moieties, which may confer unique properties in terms of reactivity, stability, and potential therapeutic effects. This dual functionality makes it a promising candidate for further research and development.

Properties

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-29-19-3-4-20(30-2)21-18(19)10-17(22(27)26-21)5-6-25-23(28)24-11-14-7-15(12-24)9-16(8-14)13-24/h3-4,10,14-16H,5-9,11-13H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVNIYJZQSZFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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